molecular formula C7H7NO3S2 B1583435 N-Sulfinyl-p-toluenesulfonamide CAS No. 4104-47-6

N-Sulfinyl-p-toluenesulfonamide

Cat. No. B1583435
CAS RN: 4104-47-6
M. Wt: 217.3 g/mol
InChI Key: VKTSIMMJOIPMGE-UHFFFAOYSA-N
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Description

N-Sulfinyl-p-toluenesulfonamide, also known as 4-methyl-N-sulfinylbenzenesulfonamide, is a chemical compound with the molecular formula C7H7NO3S2 and a molecular weight of 217.2654 . It has a relative density of 1.42g/cm3 .


Synthesis Analysis

The synthesis of N-Sulfinyl-p-toluenesulfonamide involves several steps. One method involves the sulfonylation of amines, which allows the synthesis of a wide range of sulfonamides in excellent yields . This method is applicable for preparing sulfonic esters from sulfonyl chlorides and alcohols . Another method involves the reaction of amine derived sulfonate salts in the presence of cyanuric chloride, triethylamine as base, and anhydrous acetonitrile as solvent at room temperature .


Molecular Structure Analysis

The molecular structure of N-Sulfinyl-p-toluenesulfonamide is represented by the formula C7H7NO3S2 . The molecular weight is 217.26 .


Chemical Reactions Analysis

N-Sulfinyl-p-toluenesulfonamide undergoes various chemical reactions. For instance, it can undergo a borrowing hydrogen approach using a well-defined and bench-stable Mn (I) PNP pincer precatalyst, enabling an efficient manganese-catalyzed N-alkylation of sulfonamides with benzylic and simple primary aliphatic alcohols as alkylating agents .


Physical And Chemical Properties Analysis

N-Sulfinyl-p-toluenesulfonamide is a crystal with a pale yellow color . It has a melting point of 52-54°C and a boiling point of 130-140°C at 0.06mm . It should be stored at temperatures below 0°C .

Scientific Research Applications

  • Reactions with Alcohols : N-Sulfinyl p-toluenesulfonamide shows distinct reactivity with different types of alcohols. With triaryl- and diarylmethanols, it predominantly forms N-substituted sulfonamides and SO2, possibly through carbonium ion intermediates. Allylic alcohols react to give N-substituted sulfonamides, dienes, and p-toluenesulfonamide. In the case of alcohols that do not form stable carbonium ions, the product is either dialkyl sulfites or dialkyl ethers, along with p-toluenesulfonamide (McFarland, Schut, & Zwanenburg, 1981).

  • Wittig-Type Reactions : N-Sulfinyl-p-toluenesulfonamide participates in Wittig-type reactions with various conjugated phosphorus ylides. It shows diverse reactivity, forming structurally unique spiro-fused tricyclic adducts, 1-azadiene, and sulfobetaines, depending on the reacting ylide (Saito et al., 1985).

  • Preparation Methods : The common method to prepare N-sulfinyl-p-toluenesulfonamide involves heating p-toluenesulfonamide with excess Thionyl Chloride in benzene. An alternative approach uses N-chlorosulfinylimidazole derived from thionyl chloride and Imidazole, which offers shorter reaction times and better yields (Weinreb & Borzilleri, 2001).

  • Synthesis of Furyl Sulfonamides : N-Sulfinyl-p-toluenesulfonamide is used in the synthesis of furyl sulfonamides, involving the treatment of an aldehyde and furan, leading to in situ generation of N-tosyl imine intermediates. This process also led to the discovery of a novel 4-tosylamino-5,6-dihydro-4H-3-oxa-benz[e]azulene (Padwa et al., 2003).

  • Cycloaddition Reactions with Ketenimines : N-Sulfinyl-p-toluenesulfonamide reacts with ketenimines to yield [2+2] cycloadducts, which are then hydrolyzed to N,N′’-disubstituted amidine derivatives. It also participates in exchange reactions under certain conditions, forming N-sulfinyl-p-toluidine and other complex compounds (Minami, Takimoto, & Agawa, 1975).

  • -p-toluenesulfonamide leads to the formation of chiral cyclic or bicyclic sulfinates, known as sultines. These compounds are noted for their crystallinity and thermal stability, and the reactions preserve the stereochemistry of the carbon atom adjacent to the oxygen in the sultine ring (Marson & Giles, 1995).
  • Alkylation of p-Toluenesulfonamide : Under Mitsunobu conditions, p-toluenesulfonamide can be alkylated, leading to the formation of N-substituted sulfonamides. This reaction pathway provides a versatile route for synthesizing primary and secondary amines from ammonia (Tsunoda, Yamamoto, Goda, & Ito, 1996).

  • Nitrene Transfer Process : N,N-Dibromo-p-toluenesulfonamide has been used as a catalyst-free method to generate sulfonyl nitrene, which is applied to produce aziridines from various olefins. This process highlights the versatility of N-sulfinyl compounds in organic transformations (Saikia, Kashyap, & Phukan, 2011).

properties

IUPAC Name

4-methyl-N-sulfinylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S2/c1-6-2-4-7(5-3-6)13(10,11)8-12-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTSIMMJOIPMGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=S=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340242
Record name N-Sulfinyl-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Sulfinyl-p-toluenesulfonamide

CAS RN

4104-47-6
Record name N-Sulfinyl-p-toluenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
T Minami, F Takimoto, T Agawa - Bulletin of the Chemical Society of …, 1975 - journal.csj.jp
… N-Sulfinyl-p-toluenesulfonamide (1a) was allowed to react with dimethylketen-N-phenylimine (2a) at the ambient temperature in ether to give, smoothly, a l : l cycloadduct, 3a, which …
Number of citations: 14 www.journal.csj.jp
A Padwa, A Zanka, MP Cassidy, JM Harris - Tetrahedron, 2003 - Elsevier
… reaction of aldehyde 25 with N-sulfinyl-p-toluenesulfonamide with the hope of obtaining an … The reaction of 25 with N-sulfinyl-p-toluenesulfonamide and zinc chloride delivered a single …
Number of citations: 31 www.sciencedirect.com
LS Chen, DW Lichtenberg, PW Robinson… - Inorganica Chimica …, 1977 - Elsevier
The reactions of η 5 -C 5 H 5 Fe(CO) 2 CH 2 CCR (R = CH 3 CP 6 H 5 , and CH 2 Fe(CO) 2 ,(η 5 -C 5 H 5 ), η 5 -C 5 H 5 -Mo(CO) 3 CH 2 CCC 6 H 5 , and Mn(CO) 5 CH 2 CCC 6 H …
Number of citations: 25 www.sciencedirect.com
JL Ralbovsky, MA Kinsella, J Sisko… - Synthetic …, 1990 - Taylor & Francis
Allylation of N-Sulfonyl Imines Produced In Situ from Aldehydes and N-Sulfinyl-p-toluenesulfonamide … Abstract: N-sulfinyl-p-toluenesulfonamide and an ally1 silane in the presence of a Lewis …
Number of citations: 12 www.tandfonline.com
JW Mcfarland, D Schut, B Zwanenburg - Tetrahedron, 1981 - Elsevier
N-Sulfinyl p-toluenesulfonamide (1) reacted with triaryl- and diarylmethanols to give predominantly N- substiuted sulfonamides and SO 2 presumably via carbonium ion intermediates. …
Number of citations: 8 www.sciencedirect.com
T Saito, M Nakane, T Watanabe, S Motoki… - Bulletin of the …, 1985 - journal.csj.jp
… of N-sulfinyl-p-toluenesulfonamide with (l) O=C–, (2) C=C-, and (3) N=Cconjugated phosphorus ylides were investigated. In the reaction with (l), N-sulfinyl-p-toluenesulfonamide reacted …
Number of citations: 2 www.journal.csj.jp
J Sisko, SM Weinreb - Tetrahedron letters, 1989 - Elsevier
… A number of years ago Kresze and co-workers reported that non-enolizable aldehydes could be converted to the corresponding N-tosyl imine using N-sulfinyl-p-toluenesulfonamide …
Number of citations: 99 www.sciencedirect.com
T Saito, S Motoki - The Journal of Organic Chemistry, 1977 - ACS Publications
… Colored thione S-imides 4a-f4 and triphenylphosphine oxide (6) were readily obtained by treatment of N-sulfinylp-toluenesulfonamide (la) with triphenylphosphonium fluorenylides 3a-f …
Number of citations: 34 pubs.acs.org
MJ Melnick, AJ Freyer, SM Weinreb - Tetrahedron letters, 1988 - Elsevier
… Treatment of aldehyde 1 with N-sulfinyl-p-toluenesulfonamide at OC in the presence of boron trifluoride etherate (0.5 equiv) gave a 79% yield of a 1:l mixture of bicyclo[3.3.1]…
Number of citations: 77 www.sciencedirect.com
O Tsuge, S Mataka - Bulletin of the Chemical Society of Japan, 1971 - journal.csj.jp
… As has previously been reported," reactive Nsulfinyl-p-toluenesulfonamide reacted with V under similar … Because I as well as N-sulfinyl-p-toluenesulfonamide is more reactive than N-…
Number of citations: 6 www.journal.csj.jp

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